molecular formula C9H15N3O2 B13551105 Methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate

Methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate

Cat. No.: B13551105
M. Wt: 197.23 g/mol
InChI Key: HWDWAYNFPPRVBG-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2-methyl-1H-imidazol-1-yl)butanoate (CAS: 1341421-79-1) is an imidazole-containing amino acid derivative with the molecular formula C₁₁H₁₄N₄O₂ and a molecular weight of 226.25 g/mol . Its structure comprises:

  • A butanoate ester backbone with a methyl group at the 2-position.
  • An amino group at the 2-position.
  • A 2-methylimidazole ring at the 4-position.

Its synthesis typically involves multi-step organic reactions optimized for yield and purity using techniques like HPLC .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 2-amino-4-(2-methylimidazol-1-yl)butanoate

InChI

InChI=1S/C9H15N3O2/c1-7-11-4-6-12(7)5-3-8(10)9(13)14-2/h4,6,8H,3,5,10H2,1-2H3

InChI Key

HWDWAYNFPPRVBG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild reaction conditions.

    Attachment of the Butanoate Moiety: The butanoate moiety can be introduced through esterification reactions. This involves reacting the imidazole derivative with a suitable carboxylic acid or its derivative under acidic or basic conditions to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the imidazole ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. Additionally, the amino group can form hydrogen bonds with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Imidazole Derivatives

Compound Name Molecular Formula Key Structural Features Biological Activity Highlights References
Methyl 2-amino-4-(2-methyl-1H-imidazol-1-yl)butanoate C₁₁H₁₄N₄O₂ 2-methylimidazole, butanoate ester, amino group Enzyme inhibition, potential neurology uses
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate C₇H₁₁N₃O₂ Shorter chain (propanoate), imidazole at position 3 Simpler reactivity; less studied biologically
Methyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate C₁₄H₁₇N₃O₂ Benzimidazole moiety, methyl ester Enhanced DNA intercalation potential
2-Amino-4-(2-propyl-1H-imidazol-1-yl)butanoic acid C₁₀H₁₆N₄O₂ Carboxylic acid instead of ester, propyl-substituted imidazole Antiviral and anticancer properties
Ethyl 2-amino-4-(1H-imidazol-1-yl)butanoate C₉H₁₅N₃O₂ Ethyl ester, no methyl substitution on imidazole Solubility differences; antimicrobial effects
Methyl 2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylbutanoate C₁₂H₂₀N₄O₂ Dimethylimidazole, branched chain Unique binding affinity in enzyme studies

Table 2: Functional Group Impact on Properties

Functional Group Variation Impact on Properties
Ester vs. Carboxylic Acid Esters (e.g., methyl/ethyl) enhance lipophilicity, affecting membrane permeability . Carboxylic acids improve solubility but reduce bioavailability .
Imidazole Substitution 2-Methyl groups (vs. 4,5-dimethyl or propyl) alter steric hindrance and H-bonding capacity . Benzimidazole moieties enable π-π stacking with biomolecules .
Chain Length/Branching Longer chains (butanoate vs. propanoate) increase flexibility; branching (e.g., 2-methyl) enhances stereochemical specificity .

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